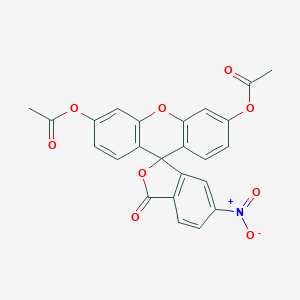

6-Nitrofluorescein diacetate

Description

Properties

IUPAC Name |

(6'-acetyloxy-6-nitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)24(18)20-9-14(25(29)30)3-6-17(20)23(28)34-24/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIGESZPYCCIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)[N+](=O)[O-])C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886044 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53299-21-1 | |

| Record name | 3′,6′-Bis(acetyloxy)-6-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53299-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-bis(acetyloxy)-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053299211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Nitrofluorescein Diacetate: A Comprehensive Technical Guide for Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrofluorescein diacetate is a key chemical intermediate primarily utilized in the synthesis of fluorescent probes for cellular analysis. While non-fluorescent itself, its derivatives, particularly 6-aminofluorescein and 6-fluorescein isothiocyanate (6-FITC), are instrumental in a variety of biological applications, including the assessment of cell viability, intracellular enzyme activity, and cellular tracking. This technical guide provides an in-depth overview of this compound, its synthesis into active fluorescent probes, and their applications in life sciences research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its important derivatives is presented below for easy reference and comparison.

| Property | This compound | 6-Aminofluorescein | 6-Aminofluorescein Diacetate | 6-FITC Diacetate |

| CAS Number | 53299-21-1[1] | 51649-83-3[2] | 12994515 (CID) | 890090-49-0[3][4] |

| Molecular Formula | C24H15NO9[1] | C20H13NO5[2] | C24H17NO7 | C25H15NO7S[3] |

| Molecular Weight | 461.38 g/mol [1] | 347.32 g/mol [2] | 431.4 g/mol | 473.5 g/mol [3] |

| Appearance | Not specified | Yellow to orange powder[2] | Not specified | Pale yellow to yellow powder[3] |

| Solubility | Chloroform, Dichloromethane, Methanol[1] | Soluble in Methanol[2] | Not specified | Soluble in DMSO and ethanol[3] |

| Excitation Max. | Non-fluorescent | ~490 nm[5] | Non-fluorescent | ~495 nm (after hydrolysis)[3] |

| Emission Max. | Non-fluorescent | ~515-520 nm[5] | Non-fluorescent | ~520 nm (after hydrolysis)[3] |

Synthesis and Activation

The primary utility of this compound lies in its role as a precursor to fluorescent probes. The general synthetic pathway involves the reduction of the nitro group to an amine, followed by optional derivatization to introduce reactive moieties like isothiocyanates.

Experimental Protocol: Synthesis of 6-Aminofluorescein from this compound

This protocol outlines the reduction of the nitro group of this compound to form 6-aminofluorescein. The initial step involves the hydrolysis of the diacetate groups followed by the reduction of the nitro group.[6][7]

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Sodium sulfide (Na2S)

-

Sodium hydrosulfide (NaHS)

-

Ethanol

-

Toluene

-

Standard laboratory glassware and purification equipment

Methodology:

-

Hydrolysis of Acetate Groups:

-

Dissolve this compound in a dilute aqueous solution of sodium hydroxide.

-

Stir the solution at room temperature until the hydrolysis of the acetate groups is complete. This can be monitored by thin-layer chromatography (TLC).

-

Acidify the solution with hydrochloric acid to precipitate the 6-nitrofluorescein.

-

Filter the precipitate, wash with water, and dry.

-

-

Reduction of the Nitro Group:

-

Prepare a solution of sodium sulfide and sodium hydrosulfide in water.

-

Add the dried 6-nitrofluorescein to this solution.

-

Heat the reaction mixture to reflux for several hours until the reduction is complete (monitor by TLC).

-

Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the crude 6-aminofluorescein.

-

-

Purification:

-

The crude 6-aminofluorescein can be purified by crystallization.[6] A common method involves dissolving the crude product in dilute HCl and then precipitating the purified product by adjusting the pH.[7]

-

Alternatively, the crude product can be recrystallized from a solvent mixture such as ethanol-toluene.[6]

-

Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.

-

Mechanism of Action in Live Cells

The diacetate derivatives of fluorescein are cell-permeable due to their hydrophobic nature. Once inside the cell, they are subject to enzymatic cleavage by intracellular esterases, which are ubiquitous in viable cells. This process removes the acetate groups, rendering the molecule fluorescent and polar. The increased polarity traps the fluorescent product within cells that have intact plasma membranes.

Applications in Drug Development and Research

The conversion of non-fluorescent diacetate precursors to fluorescent products by intracellular esterases forms the basis of several key assays in drug development and life science research.

Cell Viability and Cytotoxicity Assays

The presence of active esterases and an intact cell membrane are hallmarks of viable cells. Thus, the accumulation of the fluorescent product can be used to quantify cell viability. A decrease in fluorescence intensity in a cell population can indicate cytotoxicity.

Experimental Protocol: Cell Viability Assay using a Fluorescein Diacetate Derivative

This protocol is adapted from general methods for fluorescein diacetate (FDA) and similar viability dyes.

Materials:

-

6-Aminofluorescein diacetate or a similar fluorescein diacetate derivative

-

Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Methodology:

-

Preparation of Stock Solution:

-

Prepare a 1-10 mM stock solution of the fluorescein diacetate derivative in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

-

Cell Seeding:

-

Seed cells in a 96-well microplate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.

-

Include wells with medium only for background fluorescence measurement.

-

Incubate the plate for 18-24 hours to allow for cell attachment.

-

-

Compound Treatment (for cytotoxicity):

-

Treat cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Staining:

-

Prepare a working solution of the fluorescein diacetate derivative by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the wells and wash the cells once with PBS.

-

Add 100 µL of the working solution to each well.

-

Incubate the plate for 15-30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.

-

Alternatively, visualize the stained cells using a fluorescence microscope with a suitable filter set.

-

Measurement of Intracellular Esterase Activity

The rate of conversion of the diacetate substrate to its fluorescent product is directly proportional to the intracellular esterase activity. This can be a valuable tool for studying cellular metabolic states.

Conclusion

This compound serves as a critical starting material for the synthesis of powerful fluorescent probes used in cellular analysis. Its derivatives, which become fluorescent upon intracellular enzymatic activity, provide researchers and drug development professionals with robust tools to assess cell viability, cytotoxicity, and metabolic activity. The methodologies and protocols outlined in this guide offer a framework for the effective application of these compounds in a research setting.

References

- 1. 6-Nitrofluorescein Diacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. alkemix.eu [alkemix.eu]

- 3. benchchem.com [benchchem.com]

- 4. Fluorescein diacetate 6-isothiocyanate | C25H15NO7S | CID 16212334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. iscientific.org [iscientific.org]

An In-depth Technical Guide to 6-Nitrofluorescein Diacetate: Chemical Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrofluorescein diacetate is a key synthetic intermediate in the preparation of a variety of functionalized fluorescein derivatives, most notably 6-aminofluorescein and its subsequent conversion to fluorescein-6-isothiocyanate (6-FITC). While not typically used as a direct fluorescent probe, its chemical properties and role in synthetic pathways are of significant interest to researchers in bioorganic chemistry, drug development, and materials science. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies related to this compound.

Chemical Structure and Properties

This compound possesses the core xanthene structure of fluorescein, functionalized with a nitro group at the 6-position of the phthalic acid moiety and two acetate esters at the 3' and 6' positions of the resorcinol rings. The presence of the acetate groups renders the molecule non-fluorescent and cell-permeable, a property exploited in related compounds for live-cell imaging after intracellular enzymatic cleavage.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature, with much of the available information pertaining to the more common fluorescein diacetate or its amino derivatives. The following tables summarize the available data.

| Identifier | Value |

| IUPAC Name | (3',6'-diacetyloxy-6-nitro-3-oxospiro[isobenzofuran-1,9'-xanthen]-3-yl) acetate |

| Synonyms | 3',6'-Bis(acetyloxy)-6-nitrospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one |

| CAS Number | 53299-21-1[1] |

| Molecular Formula | C24H15NO9[1] |

| Molecular Weight | 461.38 g/mol [1] |

| Property | Value |

| Appearance | Likely a pale yellow to yellow powder (by analogy to similar compounds) |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol[1] |

| Melting Point | Not explicitly found for the diacetate. The related 6-nitrofluorescein dipropionate has a melting point of 191°C.[2] |

| Spectral Properties | Specific excitation and emission maxima for this compound are not readily available. The compound is expected to be non-fluorescent until the acetate groups are hydrolyzed. |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the condensation of 4-nitrophthalic acid and resorcinol to form a mixture of 5-nitrofluorescein and 6-nitrofluorescein. This mixture is then acetylated, and the isomers are subsequently separated.

Experimental Protocol: Synthesis of 5-/6-Nitrofluorescein Mixture

This protocol is adapted from established methods for the synthesis of nitrofluorescein isomers.[3][4]

Materials:

-

4-Nitrophthalic acid

-

Resorcinol

-

Methanesulfonic acid (or orthophosphoric acid[2])

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, combine 4-nitrophthalic acid and resorcinol in a 1:2 molar ratio.[2]

-

Add methanesulfonic acid as a condensing agent and solvent.

-

Heat the reaction mixture to approximately 135°C and maintain this temperature for several hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it into hot deionized water to precipitate the crude product.[2]

-

Filter the precipitate and wash thoroughly with water.

-

Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Re-precipitate the nitrofluorescein mixture by the slow addition of hydrochloric acid.

-

Filter the precipitate, wash with water until the filtrate is neutral, and dry under vacuum. This yields a mixture of 5- and 6-nitrofluorescein.

Experimental Protocol: Acetylation and Separation of this compound

This generalized protocol is based on the acetylation of similar fluorescein derivatives.[3]

Materials:

-

Mixture of 5- and 6-nitrofluorescein

-

Acetic anhydride

-

Pyridine (as catalyst, optional)

-

Ethanol

-

Toluene

Procedure:

-

Suspend the mixture of 5- and 6-nitrofluorescein in an excess of acetic anhydride. A small amount of pyridine can be added to catalyze the reaction.

-

Heat the mixture under reflux for several hours until the starting material is fully consumed, as monitored by TLC.

-

Cool the reaction mixture and pour it into ice-water to precipitate the diacetate derivatives.

-

Filter the precipitate and wash it thoroughly with water.

-

The separation of the 5- and this compound isomers can be achieved by fractional crystallization from a solvent system such as ethanol-toluene.[3] The different solubilities of the isomers allow for their isolation.

Synthetic Applications: Pathway to 6-Aminofluorescein

The primary utility of this compound is as a protected intermediate for the synthesis of 6-aminofluorescein. The nitro group can be reduced to an amine after the hydroxyl groups have been protected by acetylation.

Experimental Protocol: Reduction of this compound

This protocol describes the conversion of the nitro group to an amino group.[3]

Materials:

-

This compound

-

Sodium sulfide (Na2S) or Sodium hydrosulfide (NaHS)[5]

-

Ethanol or another suitable solvent

-

Water

Procedure:

-

Dissolve the purified this compound in a suitable solvent such as ethanol.

-

Prepare an aqueous solution of a reducing agent, such as sodium sulfide or sodium hydrosulfide.[5]

-

Add the reducing agent solution to the solution of this compound and heat the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture contains 6-aminofluorescein diacetate. This can then be hydrolyzed to 6-aminofluorescein.

Experimental Protocol: Hydrolysis to 6-Aminofluorescein

This final step removes the acetate protecting groups.

Materials:

-

6-Aminofluorescein diacetate solution from the previous step

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

-

Water

Procedure:

-

To the solution containing 6-aminofluorescein diacetate, add an acid (e.g., HCl) or a base (e.g., NaOH) to catalyze the hydrolysis of the acetate esters.

-

Heat the mixture to facilitate the reaction.

-

After hydrolysis is complete (monitored by TLC), neutralize the solution to precipitate the 6-aminofluorescein.

-

Filter the product, wash with water, and dry to obtain pure 6-aminofluorescein.

Visualizing the Synthetic Workflow

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways described.

Caption: Synthesis of the nitrofluorescein isomer mixture.

Caption: Acetylation of the isomer mixture and subsequent separation.

Caption: Synthetic pathway from this compound to 6-aminofluorescein.

Conclusion

This compound is a crucial, albeit often overlooked, intermediate in the synthesis of widely used fluorescent labels. Its synthesis from readily available starting materials, followed by straightforward functional group transformations, provides access to valuable tools for biological research and diagnostics. While detailed physicochemical data for this specific isomer are sparse, its synthetic utility is well-established. The protocols and workflows outlined in this guide provide a solid foundation for researchers and professionals working with fluorescein chemistry.

References

- 1. 6-Nitrofluorescein Diacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP2396336B1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents [patents.google.com]

- 5. iscientific.org [iscientific.org]

An In-depth Technical Guide to the Core Mechanism of Action of 6-Nitrofluorescein Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitrofluorescein diacetate (6-NFD) is a non-fluorescent molecule that serves as a crucial intermediate in the synthesis of the fluorescent marker 6-aminofluorescein. The core mechanism of its utility lies in a two-step chemical transformation: the hydrolysis of its diacetate groups, followed by the reduction of the nitro group. This guide provides a detailed examination of this mechanism, presenting quantitative data, comprehensive experimental protocols, and visualizations of the chemical pathways and workflows. The primary application of 6-NFD is in providing a pathway to synthesize 6-aminofluorescein, a valuable tool for fluorescent labeling and pH sensing in various biological and drug development assays.

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development. They enable the visualization and quantification of cellular processes, biomolecular interactions, and physiological parameters. Fluorescein and its derivatives are among the most widely used fluorophores due to their high quantum yields and excitation/emission spectra compatible with standard fluorescence microscopy. This compound (6-NFD) is a key precursor in the synthesis of 6-aminofluorescein, a versatile fluorescent molecule with a reactive primary amine group that allows for its conjugation to various biomolecules. This guide focuses on the mechanism of action of 6-NFD, which is intrinsically linked to its chemical conversion into 6-aminofluorescein.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its derivatives is presented in Table 1.

| Property | This compound | 6-Nitrofluorescein | 6-Aminofluorescein |

| Molecular Formula | C₂₄H₁₅NO₉ | C₂₀H₁₁NO₇ | C₂₀H₁₃NO₅ |

| Molecular Weight | 461.38 g/mol | 377.31 g/mol | 347.32 g/mol |

| Appearance | Pale yellow solid | Orange to red powder | Yellow to orange powder |

| Fluorescence | Non-fluorescent | Weakly fluorescent | Strongly fluorescent |

| Excitation Max (λex) | N/A | N/A | ~490 nm |

| Emission Max (λem) | N/A | N/A | ~515-525 nm |

| Solubility | Soluble in organic solvents (e.g., DMSO, acetone) | Soluble in organic solvents and aqueous base | Soluble in methanol, DMSO, and aqueous base |

Core Mechanism of Action: A Synthetic Pathway

The "mechanism of action" of this compound is best understood as a synthetic pathway to produce the functional fluorescent molecule, 6-aminofluorescein. This process involves two main steps: hydrolysis of the acetate esters and reduction of the nitro group.

Step 1: Hydrolysis of Diacetate Groups

The initial step in the transformation of 6-NFD is the hydrolysis of the two acetate ester groups to yield 6-nitrofluorescein. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide in a suitable solvent like methanol or ethanol. The acetate groups render the molecule lipophilic and non-fluorescent. Their removal is essential for the subsequent steps and for unmasking the fluorescent properties of the fluorescein core.

Step 2: Reduction of the Nitro Group

Following hydrolysis, the nitro group of 6-nitrofluorescein is reduced to a primary amine, yielding 6-aminofluorescein. A common and effective method for this reduction is the use of sodium hydrosulfite (sodium dithionite) or a mixture of sodium sulfide and sodium hydrosulfide in an aqueous solution.[1] This step is critical as it introduces the reactive amino group, which is the key functional moiety for downstream applications such as conjugation to biomolecules.

Synthetic pathway of 6-aminofluorescein from this compound.

Experimental Protocols

Synthesis of 6-Aminofluorescein from this compound

This protocol details the two-step synthesis of 6-aminofluorescein from this compound.

Step 1: Hydrolysis of this compound to 6-Nitrofluorescein

-

Dissolution: Dissolve this compound in methanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide to the methanolic solution of this compound.

-

Reaction: Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Acidification: After completion of the reaction, acidify the mixture with hydrochloric acid to precipitate the 6-nitrofluorescein.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain 6-nitrofluorescein.

Step 2: Reduction of 6-Nitrofluorescein to 6-Aminofluorescein

-

Dissolution: Suspend the 6-nitrofluorescein obtained from Step 1 in an aqueous solution of sodium hydroxide.

-

Reducing Agent Addition: Add a solution of sodium hydrosulfide and sodium sulfide in water to the suspension.

-

Reaction: Heat the reaction mixture and stir until the reduction is complete, as indicated by TLC.

-

Precipitation: Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the 6-aminofluorescein.

-

Isolation and Purification: Collect the crude 6-aminofluorescein by filtration. The product can be further purified by crystallization. A reported yield for this reduction is approximately 60%.[1]

Experimental workflow for the synthesis of 6-aminofluorescein.

Application Protocol: Intracellular pH Measurement with Aminofluorescein

6-Aminofluorescein can be used as a fluorescent probe for the measurement of intracellular pH, as its fluorescence is pH-dependent.

-

Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate).

-

Loading of a Cell-Permeant Derivative: For intracellular measurements, a cell-permeant derivative such as an acetoxymethyl (AM) ester of an aminofluorescein derivative is often used. The non-polar AM esters can diffuse across the cell membrane, where they are cleaved by intracellular esterases to release the polar, fluorescent indicator, which is then trapped inside the cell.

-

Dye Loading: Incubate the cells with the AM ester of the aminofluorescein derivative in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C for 30-60 minutes.

-

Washing: Remove the dye-loading solution and wash the cells with the buffer to remove any extracellular dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. For ratiometric pH measurements, the ratio of fluorescence intensities at two different excitation wavelengths is determined.

-

Calibration: To obtain quantitative pH values, a calibration curve is generated by equilibrating the intracellular and extracellular pH using a protonophore (e.g., nigericin) in buffers of known pH.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a precursor to 6-aminofluorescein, which has several important applications:

-

Fluorescent Labeling: The amino group of 6-aminofluorescein can be readily derivatized, for example, to an isothiocyanate (FITC), which can then be used to covalently label proteins and other biomolecules for applications in immunofluorescence, flow cytometry, and fluorescence microscopy.[2]

-

Intracellular pH Sensing: The pH-sensitive fluorescence of aminofluorescein derivatives makes them valuable tools for studying cellular processes that involve changes in intracellular pH, such as apoptosis, cell proliferation, and ion transport.[3][4]

-

Drug Delivery Studies: Fluorescently labeled molecules derived from 6-aminofluorescein can be used to track the cellular uptake and intracellular trafficking of drug delivery systems like nanoparticles and liposomes.

Conclusion

This compound is a key synthetic intermediate whose mechanism of action is defined by its chemical conversion to the highly valuable fluorescent probe, 6-aminofluorescein. This conversion, involving a two-step process of hydrolysis and reduction, provides researchers with a versatile tool for a wide range of applications in cell biology and drug discovery. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the effective use of this compound and its derivatives in a research setting.

References

An In-depth Technical Guide to the Synthesis and Derivatives of 6-Nitrofluorescein Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Nitrofluorescein diacetate, a pivotal intermediate in the creation of fluorescent probes. It details the synthetic pathways, key derivatives, and their mechanisms of action. Furthermore, this document offers detailed experimental protocols for its application in cellular analysis, making it an essential resource for professionals in life sciences and drug development.

Synthesis of this compound

This compound serves as a crucial precursor for various fluorescent labeling reagents. Its synthesis is a multi-step process that begins with the formation of a mixture of 5- and 6-nitrofluorescein, followed by acetylation and isomer separation.

Synthesis of 5-/6-Nitrofluorescein Mixture

The initial step involves the condensation of 4-nitrophthalic acid and resorcinol. This reaction, a variation of the Friedel-Crafts acylation, is typically catalyzed by an acid at high temperatures.

Reaction Scheme: 4-Nitrophthalic Acid + 2 Resorcinol → 5- & 6-Nitrofluorescein Mixture

Several methods exist, with methanesulfonic acid being a common solvent and catalyst, offering higher yields under milder conditions compared to traditional thermal condensation with zinc chloride.[1][2] The reaction yields a mixture of the 5- and 6-isomers, with the 5-nitrofluorescein isomer often being predominant.[2]

Acetylation and Isomer Separation

To separate the 6-nitrofluorescein isomer, the mixture is acetylated using acetic anhydride.[3] The resulting diacetate derivatives of the 5- and 6-nitro isomers exhibit different solubilities, allowing for their separation through fractional crystallization.[3]

Logical Workflow for Synthesis and Separation

Caption: Workflow for the synthesis of this compound.

Quantitative Data for Synthesis

The following table summarizes typical yields and conditions for the synthesis process.

| Step | Reagents | Conditions | Typical Yield | Reference |

| Condensation | 4-Nitrophthalic Acid, Resorcinol, Methanesulfonic Acid | 95-100°C | ~80-98% (crude mixture) | [2][3] |

| Acetylation | 5-/6-Nitrofluorescein mixture, Acetic Anhydride | Reflux | Not specified | [3] |

| Separation | 5-/6-Nitrofluorescein diacetate mixture | Fractional Crystallization | Not specified for 6-isomer alone | [2][3] |

Key Derivatives and Their Synthesis

The primary utility of this compound is as an intermediate for synthesizing amine-functionalized fluorescein derivatives, which can be further modified.[4]

6-Aminofluorescein Diacetate

The most common derivative is 6-Aminofluorescein diacetate, produced by the reduction of the nitro group of this compound.

Synthesis Pathway: this compound → 6-Aminofluorescein Diacetate

This reduction can be achieved using reagents such as sodium hydrosulfide (NaHS) and sodium sulfide (Na2S).[5]

6-Isothiocyanatofluorescein Diacetate (6-FITC Diacetate)

The amino group of 6-Aminofluorescein diacetate can be readily converted to a reactive isothiocyanate group using thiophosgene or a similar reagent.[6] This derivative is highly valuable for covalently labeling proteins and other biomolecules.[6]

| Derivative Property | Value | Reference |

| Chemical Formula (6-FITC Diacetate) | C₂₅H₁₅NO₇S | [6] |

| Molecular Weight (6-FITC Diacetate) | 473.5 g/mol | [6] |

| Excitation Max (after hydrolysis) | ~495 nm | [6] |

| Emission Max (after hydrolysis) | ~520 nm | [6] |

| Solubility | Soluble in DMSO and ethanol | [6] |

Mechanism of Action in Live Cells

Fluorescein diacetate derivatives are powerful probes for studying live cells due to a mechanism termed "fluorochromasia".[7] The diacetate form is a non-fluorescent and lipophilic molecule that can passively diffuse across intact cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups. This hydrolysis unmasks the polar, fluorescent form of the dye, which is then trapped within the cell, leading to a strong fluorescent signal in viable cells with active esterases.[6][7]

Intracellular Activation Pathway

Caption: Mechanism of intracellular activation of diacetate probes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the nitrofluorescein precursor and the application of its derivatives in cell labeling.

Protocol: Synthesis of 5-/6-Nitrofluorescein Mixture

This protocol is adapted from procedures utilizing methanesulfonic acid as a catalyst.[1][2]

-

Reaction Setup: In a round-bottom flask, combine 4-nitrophthalic acid (1 equivalent) and resorcinol (2 equivalents).

-

Catalyst Addition: Slowly add methanesulfonic acid to the mixture while stirring until all solids are dissolved.

-

Heating: Heat the reaction mixture to 95-100°C and maintain for 18-24 hours. The solution will become dark and viscous.[8]

-

Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water or onto ice to precipitate the product.[2]

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Hydrolysis (Optional): To hydrolyze any methanesulfonic acid esters that may have formed, heat the precipitate in water.[2]

-

Washing and Drying: Wash the solid product thoroughly with cold water and dry in a vacuum oven to yield the crude 5-/6-nitrofluorescein mixture.

Protocol: Live Cell Labeling for Flow Cytometry

This protocol provides a general method for labeling live cells with a fluorescein diacetate derivative (e.g., 6-FITC diacetate or CFDA-SE) for viability or proliferation analysis.[6][9]

// Start node start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Steps prep_stock [label="1. Prepare Stock Solution\n(1-10 mM in anhydrous DMSO)"]; prep_cells [label="2. Prepare Cell Suspension\n(1x10^6 cells/mL in serum-free medium)"]; staining [label="3. Cell Staining\n(Incubate with 1-10 µM dye for 15-30 min at 37°C)"]; quench [label="4. Quench Reaction\n(Add medium with 10% FBS)"]; wash1 [label="5. Wash Cells\n(Centrifuge and resuspend in fresh medium)"]; wash2 [label="6. Repeat Wash Step (2x)"]; analysis [label="7. Analyze Cells\n(Flow Cytometry)"];

// End node end_node [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> prep_stock; prep_stock -> prep_cells; prep_cells -> staining; staining -> quench; quench -> wash1; wash1 -> wash2; wash2 -> analysis; analysis -> end_node; }

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP2396336B1 - Process for the preparation of 5-/6-nitrofluorescein - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. e-biochem.com [e-biochem.com]

- 5. iscientific.org [iscientific.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Fluorescent Marker: An In-depth Technical Guide to the Early Discovery and Development of 6-Nitrofluorescein Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early discovery and development of 6-Nitrofluorescein diacetate, a pivotal intermediate in the synthesis of fluorescent probes that revolutionized biological research. While not a fluorescent probe in its own right, its strategic design laid the groundwork for the creation of iconic labels such as fluorescein isothiocyanate (FITC). This document provides a comprehensive overview of its initial synthesis, physicochemical properties, and its crucial role in the advent of immunofluorescence.

Discovery and Early Synthesis

The story of this compound is intrinsically linked to the pioneering work of Coons and Kaplan in 1950, who sought to develop a method for visualizing antigens in tissue cells.[1][2] Their research, published in the Journal of Experimental Medicine, described the synthesis of nitrofluoresceins as precursors to fluorescently labeled antibodies.[1][2] This work was a significant improvement in the method for detecting antigens using a fluorescent antibody technique.[1][2][3][4][5]

The synthesis of 5-/6-nitrofluorescein was initially achieved through the thermal condensation of 4-nitrophthalic acid and resorcinol. This mixture was heated to produce a crude mixture of 5- and 6-nitrofluorescein isomers. This foundational step was followed by an acetylation process to yield the diacetate derivatives, which facilitated the separation of the isomers.

Physicochemical Properties

This compound is a non-fluorescent molecule in its native state.[6][7][8][9] The presence of the acetate groups on the xanthene core quenches the fluorescence of the fluorescein backbone.[6][7][8][9] Its primary significance lies in its role as a stable, cell-permeable intermediate that can be chemically modified and subsequently activated to a fluorescent form.[6][7][8][9][10]

| Property | Value |

| CAS Number | 53299-21-1[11] |

| Molecular Formula | C24H15NO9 |

| Appearance | Likely a pale yellow to yellow powder |

| Fluorescence | Non-fluorescent |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Experimental Protocols

Synthesis of 5-/6-Nitrofluorescein

This initial step involves the creation of the nitrofluorescein isomer mixture.

Materials:

-

4-nitrophthalic acid

-

Resorcinol

-

Heating apparatus (oil bath or similar)

-

Reaction vessel

Procedure:

-

A dry mixture of 4-nitrophthalic acid and resorcinol is prepared.

-

The mixture is heated to a high temperature (e.g., 195-200°C) for an extended period (e.g., 12-18 hours).

-

The reaction proceeds via thermal condensation, yielding a solid mass of crude 5-/6-nitrofluorescein.

-

The crude product is then purified from the reaction vessel.

Acetylation to 5-/6-Nitrofluorescein Diacetate

The crude nitrofluorescein is then acetylated to form the diacetate derivative. This step is crucial for both protecting the hydroxyl groups and aiding in the separation of the 5- and 6-isomers.

Materials:

-

Crude 5-/6-nitrofluorescein

-

Acetic anhydride

-

Heating apparatus with reflux condenser

Procedure:

-

The crude 5-/6-nitrofluorescein is suspended in acetic anhydride.

-

The mixture is heated under reflux for several hours.

-

The reaction mixture is then cooled, and the product, 5-/6-Nitrofluorescein diacetate, is isolated, often through precipitation and filtration.

-

The separation of the 5- and 6-isomers can then be carried out using techniques such as fractional crystallization.

Role as a Key Synthetic Intermediate

The primary importance of this compound in its early development was its role as a stable, non-fluorescent intermediate in the synthesis of other vital fluorescent molecules.[10][11]

Synthesis of 6-Aminofluorescein and 6-FITC

The nitro group of this compound serves as a chemical handle for further modification. The typical synthetic pathway involves the reduction of the nitro group to an amine, yielding 6-aminofluorescein diacetate. This is then often followed by the conversion of the amino group to a reactive isothiocyanate group, resulting in the formation of 6-fluorescein isothiocyanate (6-FITC) diacetate. The acetate groups are then typically removed by hydrolysis to yield the final fluorescently active 6-FITC.

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. rupress.org [rupress.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. The fluorescent antibody method in medical and biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescein diacetate | 596-09-8 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Fluorescein Diacetate [sigmaaldrich.com]

- 9. chemodex.com [chemodex.com]

- 10. benchchem.com [benchchem.com]

- 11. 6-Nitrofluorescein Diacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

An In-depth Technical Guide to the Cellular Uptake and Hydrolysis of 6-Nitrofluorescein Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrofluorescein diacetate (6-NFDA) is a cell-permeant esterase substrate that holds significant potential in various biological and drug development applications. As a derivative of the widely used fluorescein diacetate (FDA), 6-NFDA's utility lies in its ability to passively diffuse across intact cell membranes. Once inside the cell, it is hydrolyzed by ubiquitous intracellular esterases, yielding the fluorescent molecule 6-nitrofluorescein. The accumulation of this fluorescent product within viable cells serves as a robust indicator of both enzymatic activity and membrane integrity. This technical guide provides a comprehensive overview of the core principles governing the cellular uptake and hydrolysis of 6-NFDA, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Principles: Cellular Uptake and Hydrolysis

The mechanism of action for this compound in live cells is a two-step process involving passive diffusion and enzymatic hydrolysis.

-

Passive Diffusion: The diacetate form of 6-nitrofluorescein is a relatively nonpolar and electrically neutral molecule. These characteristics allow it to freely traverse the hydrophobic lipid bilayer of the plasma membrane and enter the intracellular environment. Studies on analogous compounds like fluorescein diacetate (FDA) and carboxyfluorescein diacetate (cFDA) have shown that this uptake is not saturable and occurs via a passive diffusion process[1][2]. The rate of uptake is therefore directly proportional to the extracellular concentration of the substrate[1][2].

-

Enzymatic Hydrolysis: Once inside the cell, the two acetate groups of 6-NFDA are cleaved by nonspecific intracellular esterases. This enzymatic reaction transforms the non-fluorescent 6-NFDA into the highly fluorescent and more polar molecule, 6-nitrofluorescein. A broad spectrum of enzymes, including proteases, lipases, and esterases, can catalyze this hydrolysis[3]. The activity of these enzymes is a key indicator of cellular metabolic health[4].

-

Intracellular Accumulation: The product of the hydrolysis, 6-nitrofluorescein, is more polar and negatively charged at physiological pH than its diacetate precursor. This change in physicochemical properties significantly hinders its ability to diffuse back across the intact cell membrane, leading to its accumulation inside viable cells[5]. The resulting intracellular fluorescence is therefore a direct measure of both esterase activity and membrane integrity, two key hallmarks of cell viability.

Data Presentation

Table 1: Physicochemical and Fluorescence Properties of 6-Nitrofluorescein

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₁NO₇ | |

| Molecular Weight | 377.31 g/mol | |

| Excitation Maximum (λex) | ~495 nm | [6] |

| Emission Maximum (λem) | ~517 nm | [6] |

| Fluorescence Quantum Yield (Φf) | 0.030 | [6] |

| Appearance | Yellow to orange powder | |

| Solubility | Soluble in DMSO, DMF |

Table 2: Comparative Kinetic Data for Hydrolysis of Fluorescein Diacetates in Saccharomyces cerevisiae Cell Extracts (40°C)

| Substrate | Kinetic Model | Vmax | Km | Rate Constant (k) | Reference |

| Fluorescein Diacetate (FDA) | First-Order | N/A | N/A | 0.33 s⁻¹ | [2][7] |

| Carboxyfluorescein Diacetate (cFDA) | Michaelis-Menten | 12.3 nmol·min⁻¹·mg protein⁻¹ | 0.29 mM | N/A | [2][7] |

| This compound (6-NFDA) | Not Reported | Not Reported | Not Reported | Not Reported |

Note: "Not Reported" indicates that specific data for this compound was not found in the surveyed literature.

Experimental Protocols

The following protocols are adapted from established methods for fluorescein diacetate and its analogs and can be optimized for use with this compound.

Protocol 1: Qualitative Assessment of Cell Viability by Fluorescence Microscopy

This protocol provides a straightforward method for visualizing viable cells in a culture.

Materials:

-

This compound (6-NFDA)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Fluorescence microscope with appropriate filters (e.g., excitation ~490 nm, emission ~520 nm)

Procedure:

-

Prepare Stock Solution: Prepare a 1-10 mM stock solution of 6-NFDA in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

-

Prepare Working Solution: Immediately before use, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-20 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Preparation: Grow cells on coverslips or in a µ-slide suitable for microscopy.

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the 6-NFDA working solution to the cells.

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with PBS to remove excess probe.

-

Imaging: Immediately visualize the cells using a fluorescence microscope. Viable cells will exhibit green fluorescence.

Protocol 2: Quantitative Analysis of Cellular Esterase Activity by Flow Cytometry

This protocol allows for the quantification of esterase activity in a cell population.

Materials:

-

This compound (6-NFDA) stock solution (as in Protocol 1)

-

Cell suspension

-

Flow cytometry buffer (e.g., PBS with 1% FBS)

-

Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filters

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in pre-warmed, serum-free medium or PBS[8].

-

Staining: Add the 6-NFDA working solution (prepared as in Protocol 1, typically 1-10 µM) to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Stop the reaction by adding 4-5 volumes of cold complete cell culture medium. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Repeat the wash step twice with flow cytometry buffer[8][9].

-

Analysis: Resuspend the final cell pellet in flow cytometry buffer. Analyze the fluorescence intensity of the cells using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the average esterase activity.

Protocol 3: Spectrophotometric Assay for Esterase Activity in Cell Lysates

This protocol measures the total esterase activity in a cell extract.

Materials:

-

This compound (6-NFDA)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Spectrofluorometer or microplate reader

Procedure:

-

Prepare Cell Lysate: Lyse a known number of cells using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate. Determine the total protein concentration of the lysate (e.g., using a BCA assay).

-

Prepare Reaction Mixture: In a microplate well or cuvette, add the cell lysate to a phosphate buffer.

-

Initiate Reaction: Add the 6-NFDA working solution to the reaction mixture to initiate the hydrolysis reaction.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for 6-nitrofluorescein (~490 nm and ~520 nm, respectively).

-

Data Analysis: The initial rate of the reaction (the linear portion of the fluorescence increase over time) is proportional to the total esterase activity in the cell lysate. This can be normalized to the total protein concentration.

Mandatory Visualization

Caption: Cellular uptake and enzymatic hydrolysis of this compound.

Caption: Experimental workflow for quantitative analysis using flow cytometry.

Applications in Research and Drug Development

The properties of this compound make it a valuable tool in several areas of research and drug development:

-

High-Throughput Screening (HTS): In HTS campaigns, 6-NFDA can be employed in cell-based assays to assess the cytotoxicity of large compound libraries. A reduction in fluorescence intensity would indicate a loss of cell viability, either through compromised membrane integrity or inhibition of esterase activity[9].

-

Drug Delivery Systems: 6-NFDA can be used to evaluate the health and viability of cells following treatment with various drug delivery vehicles, such as nanoparticles or liposomes.

-

Esterase Inhibitor Screening: The hydrolysis of 6-NFDA can be used as a readout in screens for inhibitors of intracellular esterases, which are themselves drug targets or are involved in the metabolism of pro-drugs.

-

General Cell Health Monitoring: It can be used for routine monitoring of cell viability and health in cell culture applications, for instance, after cryopreservation or before initiating other experiments.

Conclusion

This compound is a versatile and valuable tool for the assessment of cell viability and intracellular esterase activity. Its mechanism of action, based on passive cellular uptake and subsequent enzymatic hydrolysis to a fluorescent product, provides a robust and reliable method for live-cell analysis. While specific quantitative kinetic data for 6-NFDA remains to be fully elucidated, the established protocols for analogous fluorescein derivatives offer a solid foundation for its application. For researchers and professionals in drug development, 6-NFDA represents an efficient and effective probe for a wide range of applications, from fundamental cell biology to high-throughput screening. Further research to quantify the specific uptake and hydrolysis rates of 6-NFDA will undoubtedly enhance its utility and broaden its applications in the future.

References

- 1. Calculation of the permeability coefficients of small molecules through lipid bilayers by free-energy reaction network analysis following the explicit treatment of the internal conformation of the solute - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. A methodology for detection and quantification of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.pasteur.fr [research.pasteur.fr]

- 9. benchchem.com [benchchem.com]

6-Nitrofluorescein Diacetate: An In-depth Technical Guide for Detecting Enzymatic Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Nitrofluorescein Diacetate (6-NFDA) as a fluorogenic substrate for the detection of enzymatic activity, particularly that of esterases. While specific quantitative data for 6-NFDA is not extensively available in public literature, this document leverages the well-established principles and data of the closely related compound, Fluorescein Diacetate (FDA), to provide a thorough understanding of its application. The introduction of a nitro group at the 6-position is anticipated to modulate the spectral properties of the resulting fluorescein derivative, and this guide will proceed under the assumption of a similar enzymatic mechanism.

Core Principle: Enzymatic Activation of a Fluorogenic Substrate

This compound is a non-fluorescent molecule that can readily permeate cell membranes. Once inside a viable cell, intracellular esterases cleave the two acetate groups. This enzymatic hydrolysis yields the fluorescent product, 6-nitrofluorescein, which becomes trapped within the cell due to its increased polarity, leading to a measurable fluorescent signal. The intensity of this fluorescence is directly proportional to the enzymatic activity within the cell.

Signaling Pathway:

Caption: Enzymatic conversion of 6-NFDA to a fluorescent product.

Quantitative Data

The following tables summarize key quantitative parameters. Note that the spectral data for fluorescein is provided as a close approximation for 6-nitrofluorescein. The kinetic data is for the hydrolysis of carboxyfluorescein diacetate (cFDA) by intracellular esterases in Saccharomyces cerevisiae and serves as a representative example of Michaelis-Menten kinetics for this class of substrates.[1]

Table 1: Spectral Properties of the Hydrolyzed Product (Fluorescein)

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | ~490 |

| Emission Maximum (λem) | ~520 |

Data based on the spectral properties of fluorescein, the product of FDA hydrolysis. The nitro-substituent in 6-nitrofluorescein may cause a shift in these wavelengths.

Table 2: Representative Michaelis-Menten Kinetic Parameters

| Parameter | Value | Enzyme Source |

| Km (Apparent) | 0.29 mM | Saccharomyces cerevisiae intracellular esterases |

| Vmax (Apparent) | 12.3 nmol/min/mg of protein | Saccharomyces cerevisiae intracellular esterases |

This data is for the hydrolysis of 5-(and 6-)-carboxyfluorescein diacetate (cFDA) and should be considered as an illustrative example.[1] Kinetic parameters are highly dependent on the specific enzyme, substrate, and assay conditions.

Experimental Protocols

The following protocols are adapted from established methods for Fluorescein Diacetate (FDA) and can be used as a starting point for developing assays with this compound. Optimization of substrate concentration, incubation time, and buffer conditions is recommended for each specific application.

Preparation of Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve 4.61 mg of this compound (MW: 461.38 g/mol ) in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Working Solution: Dilute the stock solution in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the desired final concentration (typically in the low micromolar range). Prepare this solution fresh for each experiment.

General Experimental Workflow for a 96-Well Plate-Based Esterase Activity Assay

Caption: A typical workflow for a 96-well plate-based assay.

Detailed Protocol for In Vitro Esterase Activity Assay

This protocol is designed for measuring the activity of purified esterases or cell lysates.

-

Reagent Preparation:

-

Prepare a 2X working solution of 6-NFDA in the desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final concentration in the well should be optimized, but a starting point is 10-50 µM.

-

Prepare the enzyme solution (purified enzyme or cell lysate) at various concentrations in the same assay buffer.

-

-

Assay Procedure:

-

Pipette 50 µL of the enzyme dilutions into the wells of a 96-well black, clear-bottom plate. Include a buffer-only control (no enzyme) to measure background hydrolysis.

-

Initiate the reaction by adding 50 µL of the 2X 6-NFDA working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) using an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 520 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot for each enzyme concentration.

-

To determine Michaelis-Menten constants (Km and Vmax), vary the substrate concentration while keeping the enzyme concentration constant. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Detailed Protocol for Cell Viability/Intracellular Esterase Activity Assay

This protocol is for assessing the viability of a cell population based on intracellular esterase activity.

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Harvest the cells and prepare a single-cell suspension in a suitable buffer or serum-free medium.

-

Adjust the cell density as required for the assay (e.g., 1 x 105 to 1 x 106 cells/mL).

-

-

Staining Procedure:

-

Add the 6-NFDA working solution to the cell suspension. The final concentration should be optimized for the specific cell type, typically in the range of 1-10 µM.

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

(Optional) Wash the cells with buffer to remove excess extracellular substrate.

-

-

Detection:

-

Flow Cytometry: Analyze the stained cells on a flow cytometer using a blue laser (488 nm) for excitation and detecting the emission in the green channel (e.g., FITC channel, ~520 nm).

-

Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope with appropriate filter sets (e.g., a FITC filter set). Live cells will appear green.

-

Microplate Reader: Dispense the stained cell suspension into a 96-well plate and measure the endpoint fluorescence.

-

Logical Relationships in Data Interpretation

The interpretation of results from a 6-NFDA assay follows a clear logical progression.

Caption: Interpreting fluorescence data from a 6-NFDA assay.

Concluding Remarks

This compound is a valuable tool for the sensitive detection of esterase activity in a variety of research and drug development applications. Its ability to passively enter cells and be converted into a fluorescent product by intracellular enzymes makes it a robust indicator of cell viability and metabolic activity. While the specific optical and kinetic parameters for 6-NFDA require further empirical determination, the principles and protocols outlined in this guide, based on the well-characterized fluorescein diacetate, provide a solid foundation for its effective implementation in the laboratory. As with any assay, careful optimization and the use of appropriate controls are paramount to obtaining accurate and reproducible results.

References

Foundational Principles and Applications of 6-Nitrofluorescein Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning 6-Nitrofluorescein diacetate, a cell-permeant probe utilized in various biological assays. The document outlines its synthesis, proposed mechanism of action, and key experimental protocols, with a focus on its application in cell viability and enzymatic activity studies.

Core Concepts and Synthesis

This compound is a non-fluorescent derivative of fluorescein that can passively diffuse across intact cell membranes. Its utility as a probe is predicated on the enzymatic activity of intracellular esterases. Once inside a viable cell, these enzymes cleave the two acetate groups, releasing the fluorescent molecule 6-nitrofluorescein. The nitro group at the 6-position generally quenches the fluorescence of the parent fluorescein molecule, a factor to be considered in experimental design. The accumulation of the fluorescent product within cells with intact membranes serves as an indicator of both membrane integrity and enzymatic function.

The synthesis of this compound is a two-step process, historically based on the foundational work of Coons and Kaplan in 1950 for the preparation of nitrofluorescein isomers.[1][2][3][4] The initial step involves the condensation of 4-nitrophthalic acid with resorcinol to produce a mixture of 5-nitrofluorescein and 6-nitrofluorescein. This is followed by the acetylation of the hydroxyl groups of the fluorescein core using acetic anhydride to yield the diacetate form.

Physicochemical Data

Quantitative data for the specific 6-nitro isomer of fluorescein diacetate is not extensively reported in foundational literature. However, data for the parent fluorescein and the isomeric mixture of 5(6)-nitrofluorescein can provide valuable context.

| Property | Value (for related compounds) | Notes |

| Molecular Formula | C₂₄H₁₅NO₉ | For this compound. |

| Molecular Weight | 461.38 g/mol | For this compound. |

| CAS Number | 53299-21-1 | For this compound. |

| Excitation Maximum (hydrolyzed) | ~490 nm | Based on 5(6)-FAM.[5] The nitro- group may alter this. |

| Emission Maximum (hydrolyzed) | ~514 nm | Based on 5(6)-FAM.[5] The nitro- group may alter this. |

| Extinction Coefficient (ε) of Fluorescein | ~80,000 - 83,000 cm⁻¹M⁻¹ | For the parent fluorescein molecule.[6][7] |

| Quantum Yield (Φ) of Fluorescein | ~0.79 - 0.95 | For the parent fluorescein molecule.[6] |

| Quantum Yield (Φ) of 5-Nitrofluorescein | Significantly lower than fluorescein | The nitro group is known to quench fluorescence.[8] |

Experimental Protocols

Synthesis of this compound

This protocol is a synthesized methodology based on the work of Coons and Kaplan (1950) and general chemical principles of condensation and acetylation.[1][2][3][4]

Part A: Synthesis of 6-Nitrofluorescein

-

Reaction Setup: In a suitable reaction vessel, thoroughly mix 4-nitrophthalic acid and resorcinol in a 1:2 molar ratio.

-

Condensation: Heat the mixture to 195-200°C for 12-18 hours. The mixture will solidify.

-

Isolation: After cooling, the solid mass is dissolved in a dilute sodium hydroxide solution.

-

Precipitation: The product, a mixture of 5- and 6-nitrofluorescein, is precipitated by the addition of hydrochloric acid.

-

Purification: The isomers can be separated through fractional crystallization, a process that is often challenging. For many applications, the isomeric mixture is used directly in the next step.

Part B: Acetylation of 6-Nitrofluorescein

-

Reaction: The purified 6-nitrofluorescein (or the isomeric mixture) is suspended in acetic anhydride.

-

Heating: The mixture is heated, typically to reflux, for several hours to ensure complete acetylation of the hydroxyl groups.

-

Isolation: The reaction mixture is cooled and poured into ice water to precipitate the this compound.

-

Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as an ethanol-toluene mixture.

Cell Viability Assay using this compound

This protocol is adapted from general fluorescein diacetate (FDA) viability assays.[9][10][11][12]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in acetone or DMSO).

-

Phosphate-Buffered Saline (PBS), sterile.

-

Cell culture medium (serum-free for washing steps to reduce background).

-

Cultured cells (adherent or in suspension).

-

Fluorescence microscope with appropriate filters (e.g., FITC filter set) or a fluorescence plate reader.

-

(Optional) Propidium Iodide (PI) stock solution for dual staining of dead cells.

Procedure:

-

Cell Preparation:

-

For adherent cells, grow cells on coverslips or in a multi-well plate to the desired confluency.

-

For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL.

-

-

Washing: Wash the cells twice with serum-free medium or PBS to remove any extracellular esterases present in serum that could hydrolyze the substrate.

-

Staining:

-

Prepare a fresh working solution of this compound in serum-free medium or PBS (a typical final concentration is in the low micromolar range, e.g., 1-10 µM, but should be optimized for the specific cell type).

-

Incubate the cells with the staining solution for 10-15 minutes at 37°C, protected from light.

-

-

Washing (Optional but Recommended): Gently wash the cells once with PBS to remove excess probe and reduce background fluorescence.

-

Imaging and Analysis:

-

Immediately observe the cells under a fluorescence microscope. Viable cells with active esterases and intact membranes will exhibit intracellular fluorescence.

-

For quantitative analysis, a fluorescence plate reader can be used to measure the fluorescence intensity.

-

If using PI for dual staining, add it to the final wash step or just before imaging according to the manufacturer's protocol. Dead cells will show red nuclear fluorescence.

-

Visualizations

Caption: Synthesis of this compound.

Caption: Cell Viability Assay Workflow.

Caption: Mechanism of Intracellular Activation.

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. Localization of antigen in tissue cells; improvements in a method for the detection of antigen by means of fluorescent antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LOCALIZATION OF ANTIGEN IN TISSUE CELLS: II. IMPROVEMENTS IN A METHOD FOR THE DETECTION OF ANTIGEN BY MEANS OF FLUORESCENT ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. microscopist.co.uk [microscopist.co.uk]

- 11. HPAP PANC-DB [hpap.pmacs.upenn.edu]

- 12. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Nitrofluorescein Diacetate: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 6-Nitrofluorescein diacetate, a key intermediate in the synthesis of fluorescent probes utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, its role in the synthesis of widely used labeling agents, and the established methodologies for related fluorescein-based compounds in cell-based assays.

Core Chemical and Physical Data

This compound is primarily recognized as a crucial precursor in the production of aminofluoresceins and their derivatives, which are extensively used in cellular analysis. While not typically used as a direct fluorescent probe due to the fluorescence-quenching properties of the nitro group, its chemical characteristics are vital for synthetic applications.

| Property | Value | References |

| CAS Number | 53299-21-1 | [1][2][3] |

| Molecular Weight | 461.38 g/mol | [2][3] |

| Molecular Formula | C24H15NO9 | [1][2][3] |

| IUPAC Name | (6'-acetyloxy-6-nitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | [2] |

| Synonyms | 3',6'-Bis(acetyloxy)-6-nitrospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | [2] |

Synthetic Pathway and Mechanism of Action

This compound serves as a critical intermediate in the synthesis of 6-aminofluorescein and subsequently, fluorescein isothiocyanate (FITC). The general synthetic strategy involves the condensation of 4-nitrophthalic acid with resorcinol to produce 6-nitrofluorescein. This is followed by acetylation of the hydroxyl groups to yield this compound. The nitro group is then reduced to an amino group, forming 6-aminofluorescein, which can be further modified.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with 6-Nitrofluorescein Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrofluorescein diacetate (6-NFDA) is a cell-permeant esterase substrate used for investigating intracellular esterase activity and assessing cell viability in live cells. Similar to its parent compound, fluorescein diacetate (FDA), 6-NFDA is a non-fluorescent molecule that can freely cross intact cell membranes. Once inside a viable cell, intracellular esterases cleave the acetate groups, releasing the fluorescent molecule 6-nitrofluorescein. The negatively charged 6-nitrofluorescein is retained within the cell, and its fluorescence can be detected using fluorescence microscopy or flow cytometry. The intensity of the fluorescence signal is proportional to the esterase activity and is often used as an indicator of cell health and metabolic function. The presence of the nitro group on the fluorescein backbone alters the spectral properties of the fluorophore, which should be considered when designing experiments.

Principle of the Assay

The application of this compound for live cell imaging is based on a two-step enzymatic activation process.

-

Passive Diffusion: The non-polar and non-fluorescent 6-NFDA molecule readily diffuses across the lipid bilayer of the plasma membrane into the cytoplasm of both live and dead cells.

-

Enzymatic Hydrolysis: In viable cells with active metabolism, ubiquitous intracellular esterases recognize and hydrolyze the two acetate esters from the 6-NFDA molecule.

-

Fluorescence and Retention: This enzymatic cleavage yields the polar, fluorescent molecule 6-nitrofluorescein. Due to its increased polarity and negative charge, 6-nitrofluorescein is unable to passively diffuse back across the intact cell membrane, leading to its accumulation within the cytoplasm of viable cells.

-

Signal Detection: The intracellular accumulation of 6-nitrofluorescein results in a detectable fluorescent signal upon excitation with an appropriate light source. In contrast, dead or metabolically inactive cells with compromised membrane integrity or inactive esterases will not retain the fluorescent product and thus exhibit minimal or no fluorescence.

Quantitative Data Summary

The selection of appropriate filter sets and imaging parameters is crucial for the successful use of this compound. The spectral properties of the hydrolyzed product, 6-nitrofluorescein, are different from those of standard fluorescein. While specific data for the pure 6-isomer can be limited, studies on nitro-substituted fluoresceins provide valuable guidance. The nitro group generally leads to a lower fluorescence quantum yield compared to the parent fluorescein molecule.[1][2]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~495 nm | The excitation maximum of nitro-substituted fluoresceins is in the blue-green region of the spectrum.[3] |

| Emission Maximum (λem) | ~517 nm | The emission maximum is in the green region of the spectrum.[3] |

| Recommended Concentration | 1 - 10 µM | This is a general starting range and should be optimized for each cell type and experimental condition to maximize signal-to-noise ratio and minimize potential cytotoxicity. |

| Incubation Time | 15 - 30 minutes | Optimal incubation time can vary depending on the cell type and temperature. |

| Quantum Yield (Φf) | Lower than fluorescein | The nitro group is known to quench fluorescence, resulting in a lower quantum yield compared to fluorescein (Φf ≈ 0.9).[1][2] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | Similar to fluorescein.[4] |

| Solubility | Soluble in DMSO and ethanol | Prepare a concentrated stock solution in an anhydrous organic solvent. |

Experimental Protocols

Protocol 1: Live Cell Staining for Fluorescence Microscopy

This protocol provides a general procedure for staining adherent or suspension cells with this compound for visualization by fluorescence microscopy.

Materials:

-

This compound (6-NFDA)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium (serum-free for staining step is recommended)

-

Live cell imaging compatible chamber slides, coverslips, or microplates

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP filter set)

Procedure:

-

Preparation of 6-NFDA Stock Solution:

-

Prepare a 1 to 10 mM stock solution of 6-NFDA in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cell Preparation:

-

Adherent Cells: Culture cells on imaging-compatible plates or coverslips until they reach the desired confluency.

-

Suspension Cells: Centrifuge the cell suspension and resuspend the cells in fresh, pre-warmed serum-free medium or PBS at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Staining:

-

Prepare a fresh working solution of 6-NFDA by diluting the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type.

-

For adherent cells, remove the culture medium and wash the cells once with pre-warmed PBS. Add the 6-NFDA working solution to the cells, ensuring the entire surface is covered.

-

For suspension cells, add the 6-NFDA working solution to the cell suspension.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Washing (Optional but Recommended):

-

For adherent cells, gently aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any extracellular background fluorescence.

-

For suspension cells, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed PBS or complete culture medium. Repeat the wash step once or twice.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation ~488 nm, emission ~520 nm).

-

Live, metabolically active cells will exhibit green fluorescence, while dead or unhealthy cells will show little to no fluorescence.

-

Protocol 2: Cell Viability Assay using Flow Cytometry

This protocol describes the use of 6-NFDA in combination with a dead cell stain, such as Propidium Iodide (PI), for quantitative analysis of cell viability by flow cytometry.

Materials:

-

This compound (6-NFDA)

-

Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4, containing 1% Fetal Bovine Serum (FBS) (FACS Buffer)

-

Flow cytometer with appropriate lasers and detectors

Procedure:

-

Preparation of Staining Solution:

-

Prepare a fresh staining solution containing both 6-NFDA and PI in FACS Buffer.

-

Dilute the 6-NFDA stock solution to a final concentration of 1-10 µM.

-

Dilute the PI stock solution to a final concentration of 1-5 µg/mL.

-

Protect the staining solution from light.

-

-

Cell Preparation: